molecular formula C8H15N3O B13615790 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B13615790
M. Wt: 169.22 g/mol
InChI Key: UGYWXQBPFDGWTC-UHFFFAOYSA-N
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Description

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H15N3O It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aminopropanol derivative. One common method includes the nucleophilic substitution reaction where the pyrazole ring is functionalized with an amino group, followed by the addition of the propanol moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyrazole ring.

    3-dimethylamino-1-propanol: Contains a dimethylamino group instead of the pyrazole ring.

Uniqueness

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions that are not possible with simpler analogs, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₈H₁₅N₃O and a molecular weight of approximately 169.22 g/mol, this compound comprises a propanol backbone and a dimethyl-substituted pyrazole ring, which are integral to its interaction with biological systems.

Structural Characteristics

The structure of this compound features:

  • Amino Group : Contributes to hydrogen bonding and increases solubility in biological environments.
  • Hydroxyl Group : Enhances reactivity and interaction with various biological targets.
  • Pyrazole Ring : Known for its role in pharmacology, the pyrazole moiety is associated with diverse biological activities including anti-inflammatory and anticancer properties.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for various enzymes involved in critical biochemical pathways. Its interaction with enzymes is primarily facilitated through hydrogen bonding and hydrophobic interactions due to the presence of both amino and hydroxyl groups. This mechanism indicates potential applications in treating diseases where enzyme modulation is beneficial, such as cancer and inflammatory disorders .

Antitumor Activity

The compound has shown promise in antitumor activity, particularly against specific cancer types. The structural similarity to other pyrazole derivatives known for their anticancer effects suggests that it may inhibit pathways associated with tumor growth. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E), EGFR, and other kinases critical for cancer cell proliferation .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Compounds within the pyrazole family have been documented to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell lines. Results indicated that compounds with similar structural motifs displayed significant cytotoxicity against various cancer types.
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on xanthine oxidase (XO). The results showed moderate inhibitory activity, suggesting that modifications to the pyrazole structure could enhance potency against this enzyme .

Comparative Analysis

The following table summarizes key features and activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-amino-2-(benzyloxy)methylpropan-1-olC₁₁H₁₅N₃O₂Benzyloxy groupChiral synthesis
3-(4-amino-3,5-dimethylpyrazol-1-yl)propan-1-olC₈H₁₂N₄OAdditional methyl groupAntitumor activity
3-Amino-3-thiophen-3-ylpropan-1-olC₇H₁₁NOSThiophene ringMedicinal chemistry relevance

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(9)3-4-12/h5,8,12H,3-4,9H2,1-2H3

InChI Key

UGYWXQBPFDGWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(CCO)N)C

Origin of Product

United States

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